![molecular formula C21H24BrFN2O B2520973 1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1107549-02-9](/img/structure/B2520973.png)

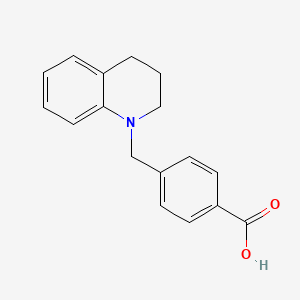

1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide" is a structurally complex molecule that likely exhibits interesting chemical and physical properties due to its fused heterocyclic system. The presence of a hexahydroimidazo[1,2-a]pyridine core, substituted with dimethylphenyl and fluorophenyl groups, suggests potential for fluorescence and biological activity.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been explored in several studies. For instance, the palladium-catalyzed synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines through annulation reactions of benzimidazoles and alkynyl bromides with internal alkynes has been reported . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines using metal-catalyzed cross-coupling reactions provides insights into the possible synthetic routes for diarylated imidazo[1,2-a]pyridines, which could be relevant for the target compound.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The substitution pattern on these rings can significantly influence the molecular conformation and electronic distribution. For example, the crystal structure and Hirshfeld surface analysis of a related compound, 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate, revealed specific hydrogen bonding interactions . Such analyses are crucial for understanding the three-dimensional arrangement and potential intermolecular interactions of the compound .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions due to their reactive sites. The halogenation and subsequent cross-coupling reactions are particularly relevant for introducing different substituents onto the imidazo[1,2-a]pyridine core. The thermal decomposition of related compounds has also been studied, providing insights into their stability and the types of decomposition products that can be formed .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives, such as fluorescence, are influenced by their structural features. Studies have shown that these compounds generally exhibit blue or green fluorescence , and the introduction of substituents like the hydroxymethyl group can enhance fluorescence intensity . The synthesis of a novel synthetic route to a dimethyl-5-phenyl-imidazo[4,5-b]pyridin-7-ol and the preparation of aryl substituted pyridylimidazo[1,2-a]pyridine-BODIPY conjugates further demonstrate the versatility of these heterocycles in tuning emission colors and enhancing fluorescence properties.

Scientific Research Applications

Coordination Chemistry and Complex Compound Properties

Research on compounds containing pyridine and imidazole derivatives, such as 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlights the variability in chemistry and properties these ligands can introduce when forming complex compounds. These studies emphasize the importance of exploring the preparation, properties, and potential applications of these complexes, particularly in understanding their spectroscopic properties, structures, magnetic properties, and biological activities (Boča, Jameson, & Linert, 2011).

Pharmaceutical Chemistry and Drug Design

The design of pharmaceutical compounds often utilizes the imidazole scaffold for its biological activity. For instance, imidazole derivatives have been identified as selective inhibitors of the p38 mitogen-activated protein kinase, a target for inflammatory diseases. These compounds demonstrate the potential of imidazole derivatives in drug design, emphasizing the importance of their structural features for achieving selectivity and potency (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Organic Synthesis and Optoelectronic Materials

In the field of organic synthesis, quinazoline and pyrimidine derivatives have been explored for their applications in creating novel optoelectronic materials. This research demonstrates the versatility of these heterocyclic compounds in synthesizing materials for electronic devices, luminescent elements, and photoelectric conversion elements, highlighting their significant role in the development of new technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN2O.BrH/c1-15-6-7-16(2)19(13-15)23-14-21(25,17-8-10-18(22)11-9-17)24-12-4-3-5-20(23)24;/h6-11,13,25H,3-5,12,14H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRCYBDCUYWQAE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2520890.png)

![3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2520891.png)

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2520892.png)

![N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]but-2-ynamide](/img/structure/B2520894.png)

![1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520895.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2520897.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520899.png)

![4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520900.png)

amino]acetamide](/img/structure/B2520907.png)

![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/no-structure.png)